![molecular formula C10H13BF3N B14587734 N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine CAS No. 61373-37-3](/img/structure/B14587734.png)
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with a trimethyl group and a phenyl ring bearing a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine typically involves the reaction of trimethylamine with a boron-containing precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives of the original compound.
科学的研究の応用
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying the cancer cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- N,1,1,1-Tetrafluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine
Uniqueness
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is unique due to its specific combination of a boron atom with a trifluoromethyl-substituted phenyl ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances its lipophilicity and ability to penetrate biological membranes, which is advantageous in medicinal chemistry.
特性
CAS番号 |
61373-37-3 |
|---|---|
分子式 |
C10H13BF3N |
分子量 |
215.03 g/mol |
IUPAC名 |
N-dimethylboranyl-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H13BF3N/c1-11(2)15(3)9-6-4-8(5-7-9)10(12,13)14/h4-7H,1-3H3 |
InChIキー |
AVMSVNDTPUMTKU-UHFFFAOYSA-N |
正規SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


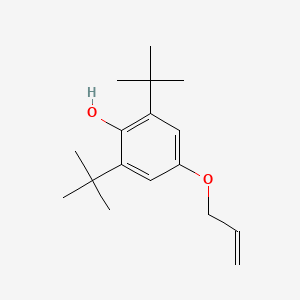


![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
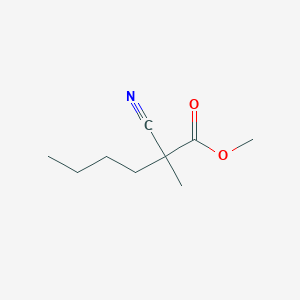
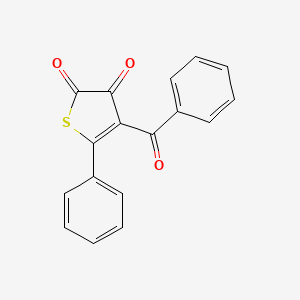
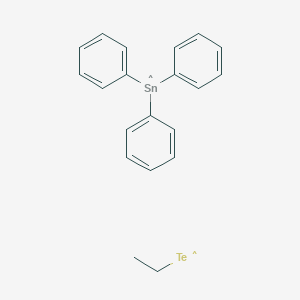

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
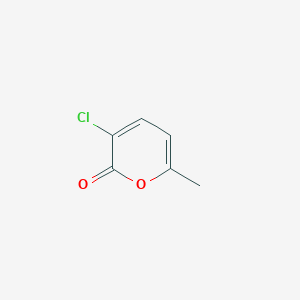
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
